molecular formula C12H16IN B7919632 1-Benzyl-3-Iodopiperidine

1-Benzyl-3-Iodopiperidine

Cat. No.: B7919632
M. Wt: 301.17 g/mol
InChI Key: FHTUIQKEZRUTCA-UHFFFAOYSA-N
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Description

Scientific Research Applications

1-Benzyl-3-Iodopiperidine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.

    Medicine: It has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities such as antiviral, anticancer, and antimicrobial properties.

    Industry: this compound is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-Iodopiperidine can be synthesized through various synthetic routes. One common method involves the iodination of 1-benzylpiperidine. The process typically includes the following steps:

    Formation of 1-Benzylpiperidine: This can be achieved by reacting piperidine with benzyl chloride in the presence of a base such as sodium hydroxide.

    Iodination: The 1-benzylpiperidine is then subjected to iodination using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The choice of reagents and solvents may vary based on cost and availability.

Chemical Reactions Analysis

1-Benzyl-3-Iodopiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in this compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of this compound can lead to the formation of 1-benzylpiperidine. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed:

    Substitution Reactions: Products such as 1-benzyl-3-azidopiperidine, 1-benzyl-3-cyanopiperidine, and 1-benzyl-3-thiopiperidine.

    Oxidation Reactions: Products such as this compound N-oxide.

    Reduction Reactions: 1-Benzylpiperidine.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-Iodopiperidine involves its interaction with molecular targets such as enzymes and receptors. The benzyl group and iodine atom contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of specific enzymes, affecting their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Benzyl-3-Iodopiperidine can be compared with other similar compounds such as:

    1-Benzyl-3-Chloropiperidine: Similar structure but with a chlorine atom instead of iodine. It may exhibit different reactivity and biological activity due to the difference in halogen atoms.

    1-Benzyl-3-Bromopiperidine: Similar structure but with a bromine atom instead of iodine. Bromine is less reactive than iodine, leading to different chemical and biological properties.

    1-Benzyl-3-Fluoropiperidine: Similar structure but with a fluorine atom instead of iodine. Fluorine is the least reactive halogen, resulting in distinct reactivity and biological effects.

Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts specific reactivity and properties. Iodine is a larger halogen with higher polarizability, making the compound more reactive in substitution reactions and potentially more effective in certain biological applications.

Properties

IUPAC Name

1-benzyl-3-iodopiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16IN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHTUIQKEZRUTCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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